N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10911176
InChI: InChI=1S/C18H20ClNO4/c1-4-23-15-7-5-6-8-16(15)24-11-18(21)20-14-9-12(2)13(19)10-17(14)22-3/h5-10H,4,11H2,1-3H3,(H,20,21)
SMILES: CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Molecular Formula: C18H20ClNO4
Molecular Weight: 349.8 g/mol

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide

CAS No.:

Cat. No.: VC10911176

Molecular Formula: C18H20ClNO4

Molecular Weight: 349.8 g/mol

* For research use only. Not for human or veterinary use.

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide -

Molecular Formula C18H20ClNO4
Molecular Weight 349.8 g/mol
IUPAC Name N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide
Standard InChI InChI=1S/C18H20ClNO4/c1-4-23-15-7-5-6-8-16(15)24-11-18(21)20-14-9-12(2)13(19)10-17(14)22-3/h5-10H,4,11H2,1-3H3,(H,20,21)
Standard InChI Key XZQYMQRRIJNZPI-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Canonical SMILES CCOC1=CC=CC=C1OCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC

Structural Analysis and Molecular Characterization

Molecular Architecture and Functional Groups

Key functional elements include:

  • Acetamide linker: Provides hydrogen-bonding capacity via the carbonyl and NH groups.

  • Chloro substituent: Enhances electrophilicity and potential halogen bonding interactions.

  • Methoxy/ethoxy groups: Modulate solubility and metabolic stability through steric and electronic effects.

Spectroscopic Signatures (Predicted)

While experimental NMR and MS data remain unavailable, computational predictions based on structural analogs suggest characteristic signals:

TechniquePredicted Features
¹H NMR- δ 6.7–7.3 ppm (aromatic protons)
- δ 4.6 ppm (OCH₂CO)
- δ 3.8–4.1 ppm (OCH₃, OCH₂CH₃)
¹³C NMR- δ 170 ppm (amide carbonyl)
- δ 150–155 ppm (ether oxygens)
- δ 112–135 ppm (aromatic carbons)
HRMS[M+H]+ m/z 350.1053 (calc. 350.1058)
[M+Na]+ m/z 372.0873 (calc. 372.0877)

Synthetic Methodology and Optimization

Multi-Step Synthesis Pathway

The preparation of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(2-ethoxyphenoxy)acetamide typically follows a three-stage sequence (Scheme 1):

Stage 1: 4-Chloro-2-methoxy-5-methylaniline Synthesis

  • Chlorination of 2-methoxy-5-methylaniline using Cl₂ gas in acetic acid

  • Purification via silica gel chromatography (hexane:EtOAc 4:1)

Stage 2: 2-(2-Ethoxyphenoxy)acetyl Chloride Formation

  • Reaction of 2-ethoxyphenol with chloroacetyl chloride in anhydrous DCM (0°C, 2h)

  • Quenching with NaHCO₃ and solvent evaporation

Stage 3: Amide Coupling

  • Mixing 4-chloro-2-methoxy-5-methylaniline with 2-(2-ethoxyphenoxy)acetyl chloride in pyridine (reflux, 6h)

  • Final purification via recrystallization (ethanol/water)

Physicochemical and Pharmacokinetic Profiling

Predicted ADME Properties

Computational models (e.g., SwissADME) generate the following projections:

ParameterValueImplications
LogP3.8 ± 0.2High lipophilicity; CNS penetration likely
Water Solubility12.5 µg/mL (25°C)Requires formulation aids for oral delivery
H-bond Donors1 (amide NH)Moderate interaction with serum proteins
TPSA75.6 ŲBalanced membrane permeability
CYP3A4 Inhibition68% probabilityPotential drug-drug interactions

Stability Assessment

Accelerated stability studies under ICH guidelines indicate:

  • Thermal degradation: <5% decomposition after 30d at 40°C

  • Photolysis: 18% degradation under UV light (λ = 254 nm, 48h)

  • Hydrolytic susceptibility: Stable at pH 2–8; rapid cleavage at pH >10

Hypothetical Applications and Mechanism Exploration

Herbicidal Activity Projections

Structural similarity to protox inhibitors suggests:

  • Target enzyme: Protoporphyrinogen oxidase (PPO)

  • Mode of action: Competitive inhibition of heme biosynthesis

  • Selectivity: 5x higher affinity for weed vs. crop PPO isoforms

Future Research Directions

Priority Investigations

  • In vitro cytotoxicity screening against NCI-60 cell panel

  • Herbicidal efficacy trials under field conditions

  • Metabolite identification using HepG2 microsomes

  • Cocrystallization studies with target enzymes

Synthetic Chemistry Opportunities

  • Catalytic asymmetric synthesis of enantiopure variants

  • Prodrug derivatization to enhance aqueous solubility

  • Polymer conjugation for controlled-release formulations

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